1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole
Description
Properties
CAS No. |
618444-08-9 |
|---|---|
Molecular Formula |
C24H21BrN2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-(4-bromo-2-propan-2-ylphenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C24H21BrN2/c1-17(2)21-15-20(25)13-14-23(21)27-24(19-11-7-4-8-12-19)16-22(26-27)18-9-5-3-6-10-18/h3-17H,1-2H3 |
InChI Key |
VZJFAQNGRDFQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The primary method involves reacting 4-bromo-2-isopropylphenylhydrazine with 1,3-diphenyl-1,3-propanedione under controlled conditions:
-
Reagents and Conditions :
-
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by dehydration and aromatization to form the pyrazole ring. The electron-withdrawing bromo group and bulky isopropyl substituent on the phenylhydrazine enhance regioselectivity, favoring the 1,3,5-trisubstituted product. -
Work-up and Purification :
-
Extraction : Post-reaction, the mixture is cooled and extracted with ethyl acetate (3 × 15 mL).
-
Drying : Organic layers are dried over anhydrous sodium sulfate.
-
Chromatography : Purification via silica gel column chromatography using a hexane/ethyl acetate gradient (10:1 to 5:1 v/v) yields the pure product.
-
One-Pot Tandem Reactions
A hypothetical one-pot approach could involve in situ generation of the hydrazine derivative from 4-bromo-2-isopropylbenzaldehyde (CAS 1114808-82-0), followed by immediate cyclocondensation with the diketone. This method would eliminate the need to isolate the hydrazine intermediate but may compromise yield due to competing side reactions.
Characterization and Analytical Data
Spectroscopic Analysis
-
1H NMR (500 MHz, CDCl3) :
-
13C NMR (126 MHz, CDCl3) :
-
HRMS (ESI) :
Melting Point and Purity
The compound exhibits a melting point of 164–166°C, consistent with crystalline purity achieved via column chromatography.
Optimization and Challenges
Yield Optimization
Regioselectivity Control
Steric hindrance from the isopropyl group directs the hydrazine to attack the less hindered carbonyl of the diketone, ensuring the desired 1,3,5-substitution pattern.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | 84 | >99 | 4 | High reproducibility |
| Microwave | – | – | 0.5 | Rapid (hypothetical) |
| One-Pot | – | – | 6 | Eliminates intermediate isolation |
Applications and Derivatives
The 4-bromo substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura), making this compound a versatile intermediate for pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) may stabilize the pyrazole ring and influence reactivity in synthesis .
Pharmacological Activities
Pyrazole derivatives exhibit a broad spectrum of biological activities, often modulated by substituents:
Physicochemical Properties
Comparative data for solubility, stability, and crystallinity:
Key Insight : The isopropyl and bromine substituents in the target compound may hinder water solubility, necessitating formulation strategies like dendrimer encapsulation (as seen in related compounds) .
Biological Activity
1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H18BrN2
- Molecular Weight : 319.25 g/mol
- CAS Number : 1784189-46-3
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, compounds similar to 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazoles have been evaluated for their antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that certain pyrazole derivatives possess strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. Specifically, compounds derived from the pyrazole framework have been reported to inhibit bacterial growth effectively at concentrations as low as 40 µg/mL .
3. Anticancer Potential
The anticancer effects of pyrazole derivatives are also noteworthy. Some studies have highlighted their ability to induce apoptosis in cancer cell lines by modulating cellular pathways involved in cell survival and proliferation. These compounds have shown promise in inhibiting tumor growth in various cancer models .
The mechanisms through which 1-(4-Bromo-2-isopropylphenyl)-3,5-diphenyl-1H-pyrazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Modulation of Cytokine Production : These compounds can downregulate the production of inflammatory cytokines, thereby reducing inflammation.
- Interference with Cell Cycle Progression : Some derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Q & A
Q. Key Parameters :
- Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
- Catalysts: Pd(PPh₃)₄ for aryl-aryl couplings .
- Purification: Column chromatography or recrystallization for isolating intermediates.
Q. Example Protocol :
React 4-bromo-2-isopropylphenylhydrazine with 1,3-diphenylpropane-1,3-dione in ethanol under reflux (80°C, 12 h).
Isolate the crude product via vacuum filtration and purify using silica gel chromatography (hexane:ethyl acetate, 4:1).
How can computational chemistry predict the electronic properties and reactivity of this compound?
Advanced
Density Functional Theory (DFT) calculations enable:
- Reactivity Prediction : Analyzing frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Transition State Modeling : Simulating reaction pathways for substituent modifications (e.g., bromine substitution).
- Spectroscopic Validation : Comparing computed IR/NMR spectra with experimental data to confirm structural assignments .
Q. Methodology :
- Software: Gaussian 09 or ORCA for DFT optimization (B3LYP/6-31G* basis set).
- Applications: Predicting regioselectivity in cross-coupling reactions or stability under varying pH conditions.
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm).
- ¹³C NMR : Confirm carbonyl (δ 160–180 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₁BrN₂: m/z 425.08).
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
Q. Advanced Challenges :
- Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) .
- Bromine’s quadrupolar effect broadens NMR signals, necessitating higher field strengths (≥500 MHz) .
How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Advanced
Methodology :
Substituent Variation : Replace bromine with Cl, I, or CF₃ to assess halogen-dependent activity .
Isosteric Replacement : Swap the isopropyl group with tert-butyl or cyclopropyl to probe steric effects.
Biological Assays : Test modified compounds against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
Q. Data Analysis :
- Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
How to resolve contradictions in reported reaction yields for similar pyrazole derivatives?
Advanced
Root Causes :
- Reagent Purity : Trace moisture in solvents or catalysts (e.g., Pd catalysts) reduces yields .
- Kinetic vs. Thermodynamic Control : Competing pathways under varying temperatures (e.g., 60°C vs. 100°C).
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent, catalyst loading) .
- In Situ Monitoring : Employ TLC or ReactIR to track intermediate formation and adjust conditions dynamically.
What challenges arise in crystallizing this compound for X-ray analysis?
Q. Advanced
- Solubility Issues : Low solubility in common solvents (e.g., hexane, ethanol) requires mixed-solvent systems (DCM:methanol).
- Polymorphism : Multiple crystal forms may arise; slow evaporation at 4°C enhances single-crystal growth .
- Heavy Atom Effect : Bromine’s high electron density complicates data collection but aids phasing in crystallography .
How to assess the compound’s stability under different storage conditions?
Q. Basic
- Accelerated Stability Testing :
- Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Monitor degradation via HPLC (C18 column, acetonitrile:water gradient).
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax < 300 nm .
What computational tools are suitable for simulating reaction mechanisms involving this compound?
Q. Advanced
- Reaction Path Search : Use GRRM or AFIR methods to explore intermediates and transition states .
- Solvent Effects : Conduct implicit solvent calculations (SMD model) to simulate polar protic vs. aprotic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
